molecular formula C14H12F2N2O3 B2391340 1-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1904131-92-5

1-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2391340
CAS No.: 1904131-92-5
M. Wt: 294.258
InChI Key: ANMPFYNEKPGDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a compound known for its significant applications in medicinal chemistry. It is a derivative of pyrrolidine, a versatile scaffold widely used in drug discovery due to its ability to enhance the pharmacophore space and contribute to the stereochemistry of molecules .

Preparation Methods

The synthesis of 1-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. The reaction conditions often include the use of fluorophenyl substituents at specific positions to enhance biological activity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. As an SGLT2 inhibitor, it works by blocking the reabsorption of glucose in the kidneys, thereby lowering blood glucose levels. The molecular targets include the SGLT2 proteins, which are responsible for glucose transport in the kidneys.

Properties

IUPAC Name

1-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3/c15-10-2-1-8(5-11(10)16)14(21)17-6-9(7-17)18-12(19)3-4-13(18)20/h1-2,5,9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMPFYNEKPGDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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